![molecular formula C11H23N3O4S B1289511 4-[(2-氨基乙基)磺酰基]-1-Boc-哌嗪 CAS No. 917562-08-4](/img/structure/B1289511.png)

4-[(2-氨基乙基)磺酰基]-1-Boc-哌嗪

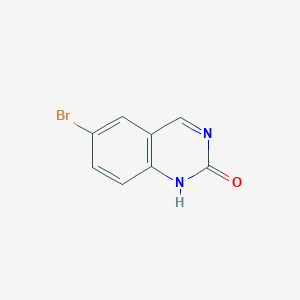

描述

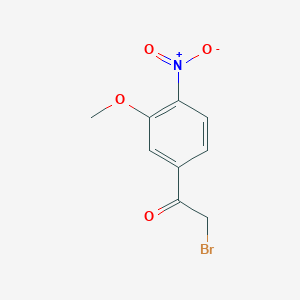

The compound 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of pharmacologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. In one study, 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides were synthesized through nucleophilic 1,2-addition with different organometallic reagents, resulting in highly diastereomerically enriched adducts . X-ray crystallography confirmed the structures of the synthesized compounds and indicated different mechanisms depending on the organometallic reagent used. The study also explored differential deprotection of the N-Boc and tert-butanesulfinamides, identifying and characterizing dehydration byproducts. To avoid byproduct formation during acidic deprotection, the N-tert-butanesulfinamide group was converted to the corresponding N-tert-butanesulfonamide, which allowed for clean orthogonal deprotection .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. In the case of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, X-ray crystallography revealed that the piperazine ring adopts a chair conformation, and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural details are important for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For instance, the synthesis of anti-malarial piperazine derivatives involved the formation of compounds with different substituents at the piperazinyl nitrogens . The study reported the crystal structures of active and non-active derivatives, highlighting the importance of specific functional groups and molecular conformations for biological activity. The presence of intermolecular hydrogen bonds and other interactions such as C-H-π and C-H-O were also noted, which could influence the compound's reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the Boc (tert-butoxycarbonyl) group, can significantly alter these properties. The studies did not provide explicit details on these properties, but the methodologies used, such as NMR, MS, and IR techniques, are standard for characterizing such properties . The crystallographic data also provides insights into the compound's solid-state properties, such as unit cell parameters and crystal class .

科学研究应用

胆固醇调节研究

该化合物已被用于针对胆固醇调节基因的研究。它在抑制位点1蛋白酶(S1P)方面特别有效,S1P是一种位于高尔基体中的丝氨酸蛋白酶,负责激活固醇调节元件结合蛋白(SREBP)。通过抑制S1P,研究人员可以探索SREBP抑制对胆固醇代谢的影响 .

. 该化合物在研究和开发中的多功能性突出了其在科学进步中的重要性。安全和危害

The safety information for “4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

- It can also interact with off-target residues like tyrosine, lysine, histidine, and the protein N-terminal amino group .

- By selectively inhibiting S1P, AEBSF helps characterize downstream effects of SREBP inhibition on cholesterol regulation .

Mode of Action

Biochemical Pathways

Action Environment

生化分析

Biochemical Properties

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins . This inhibition is crucial in regulating proteolytic activity in various biological processes. Additionally, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine interacts with proteins involved in cell signaling pathways, thereby influencing cellular communication and function .

Cellular Effects

The effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Moreover, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as serine proteases, and inhibits their activity by forming stable enzyme-inhibitor complexes . This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby regulating biochemical pathways. Additionally, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . For instance, the compound can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids and their derivatives . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the distribution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can influence its accumulation in certain tissues, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . This subcellular localization is essential for understanding how 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine exerts its effects at the molecular level.

属性

IUPAC Name |

tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-5-7-14(8-6-13)19(16,17)9-4-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGBCXLSTWQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592122 | |

| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917562-08-4 | |

| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)